molecular formula C8H16OS2 B14614307 Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- CAS No. 57260-91-0

Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)-

Cat. No.: B14614307
CAS No.: 57260-91-0
M. Wt: 192.3 g/mol
InChI Key: AIJUFISEIOHHAT-UHFFFAOYSA-N
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Description

Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- is an organic compound characterized by a cyclohexane ring substituted with a methylsulfinyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- typically involves the following steps:

    Starting Material: Cyclohexane is used as the starting material.

    Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate as the nucleophile.

    Oxidation to Methylsulfinyl Group: The methylthio group is then oxidized to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be further oxidized to a sulfone group.

    Reduction: The methylsulfinyl group can be reduced back to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio or methylsulfinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methylthiolate, other nucleophiles.

Major Products Formed

    Oxidation: Cyclohexane, 1-(methylsulfonyl)-1-(methylthio)-.

    Reduction: Cyclohexane, 1-(methylthio)-1-(methylthio)-.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1-(methylsulfonyl)-1-(methylthio)-: Similar structure but with a sulfone group instead of a sulfinyl group.

    Cyclohexane, 1-(methylthio)-1-(methylthio)-: Similar structure but with two methylthio groups.

Uniqueness

Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- is unique due to the presence of both a methylsulfinyl and a methylthio group on the same cyclohexane ring

Properties

CAS No.

57260-91-0

Molecular Formula

C8H16OS2

Molecular Weight

192.3 g/mol

IUPAC Name

1-methylsulfanyl-1-methylsulfinylcyclohexane

InChI

InChI=1S/C8H16OS2/c1-10-8(11(2)9)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

AIJUFISEIOHHAT-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCCC1)S(=O)C

Origin of Product

United States

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